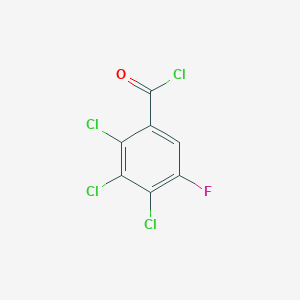

2,3,4-Trichloro-5-fluorobenzoic chloride

概要

説明

2,3,4-Trichloro-5-fluorobenzoyl chloride is a halogenated aromatic compound with the molecular formula C7H2Cl3FO. It is an important intermediate in the synthesis of various organic compounds and is used extensively in analytical chemistry and organic synthesis.

準備方法

2,3,4-Trichloro-5-fluorobenzoyl chloride can be synthesized from 2,4-dichloro-5-fluorobenzotrichloride. The process involves chlorination in the presence of a Friedel-Crafts catalyst, followed by hydrolysis with water or a water-donating compound . Another method involves introducing 2,3,4-trichloro-5-fluorobenzoic acid into thionyl chloride and refluxing the mixture until gas evolution ceases.

化学反応の分析

2,3,4-Trichloro-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction:

Hydrolysis: It can be hydrolyzed to form 2,3,4-trichloro-5-fluorobenzoic acid.

科学的研究の応用

Organic Synthesis

TCFB is primarily utilized as an intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in multiple chemical reactions, including:

- Substitution Reactions: TCFB can react with nucleophiles to form substituted products, making it valuable in creating complex organic molecules.

- Hydrolysis: It can be hydrolyzed to produce 2,3,4-trichloro-5-fluorobenzoic acid, which is a precursor for further chemical transformations .

Environmental Science

Research has identified TCFB's role in environmental studies due to its occurrence and toxicity. Key applications include:

- Pollution Research: TCFB is studied for its environmental impact as a chlorinated organic compound. It serves as a model compound for understanding the behavior and degradation of similar pollutants in soil and water systems.

- Toxicity Assessments: Investigations into the toxicological effects of TCFB on aquatic organisms and soil microorganisms have been conducted to evaluate its ecological risks .

Analytical Chemistry

In analytical chemistry, TCFB acts as a reagent for various analytical techniques:

- Chromatography: It is used in the development of chromatographic methods for the separation and identification of chlorinated compounds.

- Spectroscopic Analysis: TCFB can be analyzed using spectroscopic methods to determine its concentration and presence in environmental samples .

Case Study 1: Environmental Impact Assessment

A study conducted on the degradation pathways of TCFB in aquatic environments revealed that it undergoes hydrolysis and photolysis under natural conditions. The research highlighted the importance of monitoring such compounds due to their potential persistence and bioaccumulation in ecosystems.

Case Study 2: Synthesis of Antibacterial Agents

Research documented in patents indicates that derivatives of TCFB are utilized in synthesizing quinolonecarboxylic acids, which exhibit strong antibacterial properties. This application underscores the compound's significance in pharmaceutical chemistry .

作用機序

The mechanism of action of 2,3,4-Trichloro-5-fluorobenzoyl chloride involves its reactivity as a halogenated aromatic compound. It can undergo electrophilic aromatic substitution reactions, where the chlorine and fluorine atoms influence the reactivity and orientation of the compound in these reactions.

類似化合物との比較

2,3,4-Trichloro-5-fluorobenzoyl chloride can be compared with other halogenated benzoyl chlorides, such as:

2,3,4,5-Tetrafluorobenzoyl chloride: This compound has four fluorine atoms instead of three chlorine and one fluorine atom.

2,4-Dichloro-5-fluorobenzoyl chloride: This compound has two chlorine and one fluorine atom, making it less halogenated compared to 2,3,4-Trichloro-5-fluorobenzoyl chloride.

The uniqueness of 2,3,4-Trichloro-5-fluorobenzoyl chloride lies in its specific halogenation pattern, which influences its reactivity and applications in various fields.

生物活性

2,3,4-Trichloro-5-fluorobenzoic chloride (TCFBC) is a halogenated aromatic compound with the molecular formula CHClF. Its unique structure, characterized by three chlorine and one fluorine atom attached to a benzene ring, positions it as a significant intermediate in organic synthesis and environmental studies. This article delves into the biological activity of TCFBC, focusing on its herbicidal properties, mechanisms of action, and environmental implications.

The biological activity of TCFBC primarily stems from its ability to disrupt metabolic pathways in target organisms. Research indicates that TCFBC can hydrolyze in soil to form active metabolites that inhibit plant growth by interfering with essential physiological processes such as photosynthesis and respiration.

Hydrolysis and Metabolite Formation

The hydrolysis of TCFBC leads to the formation of 2,3,4-trichloro-5-fluorobenzoic acid, which exhibits enhanced biological activity against various plant species. This transformation is crucial for understanding its environmental fate and potential toxicity.

Herbicidal Properties

TCFBC has been evaluated for its herbicidal efficacy against several weed species. Studies have shown that it demonstrates significant activity in inhibiting the growth of plants such as Arabidopsis thaliana, making it a candidate for agricultural applications .

Case Studies

- Herbicidal Evaluation : In a controlled study, TCFBC was tested against various weeds at different concentrations. The results indicated that at application rates as low as 1 ppm, TCFBC exhibited notable phytotoxic effects, leading to reduced germination rates and stunted growth in sensitive species .

- Toxicity Assessment : A toxicity study revealed that TCFBC's impact on Arabidopsis thaliana included measurable reductions in fresh weight and fruit production at concentrations below toxic thresholds. The compound was particularly effective when applied pre-emergently .

Environmental Impact

The environmental implications of TCFBC are significant due to its persistence in soil and potential to form toxic metabolites. Studies have assessed its degradation pathways and the ecological risks associated with its use as an herbicide.

| Parameter | Value |

|---|---|

| Molecular Formula | CHClF |

| Herbicidal Activity | Effective at ≤ 1 ppm |

| Hydrolysis Product | 2,3,4-trichloro-5-fluorobenzoic acid |

| Environmental Persistence | Moderate |

特性

IUPAC Name |

2,3,4-trichloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl4FO/c8-4-2(7(11)13)1-3(12)5(9)6(4)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAUBUZVERZUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556662 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115549-05-8 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115549-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。